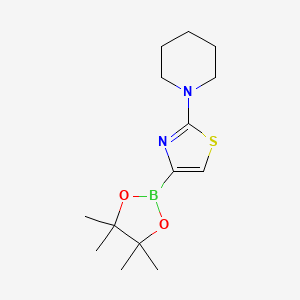
(R)-1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride
Vue d'ensemble
Description
A compound’s description usually includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability .Applications De Recherche Scientifique
Steric Course in Hydrodenitrogenation Reactions : The study by Kukula et al. (2005) investigated the steric course of hydrodenitrogenation reactions involving alkylamines like 2-(R)- and 2-(S)-butylamine, leading to products such as 2-butanethiol and di-sec-butylamine. This research is significant in understanding the reaction mechanisms and the influence of chirality in hydrodenitrogenation processes (Kukula et al., 2005).
Chemosensitive Chlorophyll Derivatives : Tamiaki et al. (2013) synthesized derivatives of chlorophyll-a, such as methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a, which react with amines, including butylamine, to form hemiaminal-type adducts. These adducts exhibit blue-shifted absorption bands, highlighting potential applications in optical detection and analytical chemistry (Tamiaki et al., 2013).
Synthesis of 1-tert-Butyl-3(5)-trifluoromethyl-1H-pyrazoles : Martins et al. (2012) researched the synthesis of a series of pyrazoles from reactions involving alkylamines and explored the effect of different reaction media on the regioselectivity of the synthesis. This contributes to the field of organic synthesis and the development of new organic compounds (Martins et al., 2012).
Tri-n-octylamine in Solvent Extraction of Cerium(III) : Newman and Klotz (1966) studied the synergistic effect of tri-n-octylamine on the solvent extraction of thorium, demonstrating its role in enhancing extraction efficiency. This has implications in the field of inorganic chemistry and material processing (Newman & Klotz, 1966).
Luminescent PMMA Films and PMMA@SiO2 Nanoparticles : Mara et al. (2021) developed luminescent materials doped with lanthanide ions for optical thermometers. They focused on PMMA films and silica nanoparticles doped with Ln3+ complexes, which have applications in temperature sensing and biomedical research (Mara et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDZKNFDWWBZJN-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride | |
CAS RN |
1389320-34-6 | |
| Record name | 2-Butanamine, 1,1,1-trifluoro-3-methyl-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389320-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate](/img/structure/B3059811.png)


![(R)-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B3059818.png)
![tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate](/img/structure/B3059819.png)

![3-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B3059822.png)